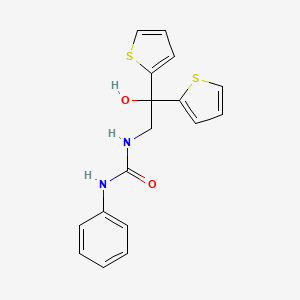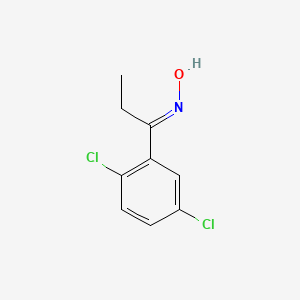
(1E)-1-(2,5-dichlorophenyl)propan-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1E)-1-(2,5-dichlorophenyl)propan-1-one oxime, or DCPO, is a compound of interest to the scientific community due to its unique chemical properties and potential applications. DCPO has a wide range of uses in chemical synthesis, scientific research, and lab experiments.
Scientific Research Applications
Supramolecular Structures
The supramolecular structures of oximes like 1,3-diphenyl-propan-2-one oxime have been explored. These compounds typically form dimeric structures, with hydrogen bonding patterns playing a significant role. Their study provides insights into the structural patterns of similar oximes (Low et al., 2010).
X-Ray Crystal Structure Analysis
Research has been conducted on closely related oximes, revealing different hydrogen-bonding modes. For instance, in the structures of certain oximes, molecules are organized into dimers created by oxime-oxime O-H...N hydrogen bonds, while others form infinite chains via O-H...O hydrogen bonds (Dutkiewicz et al., 2010).
Synthesis and Characterization
The synthesis of novel oxime ethers and their characterization through spectroscopic methods have been studied. This includes the synthesis of 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes (Erdogan, 2016).
Computational Studies
Density Functional Theory (DFT) calculations have been performed on synthesized oxime molecules, comparing experimental results with computational predictions. This approach helps in understanding the molecular structure and properties of such compounds (Korkmaz et al., 2022).
Potential in Photopolymerization
Oxime Ester Photoinitiators have been synthesized for use in photopolymerization processes. Their UV-Vis spectra, solubility, and photopolymerization kinetics have been studied, indicating their efficiency as photoinitiators (Xu et al., 2012).
Antioxidant Properties
The antioxidant properties of certain oxime compounds, such as 3-(phenylhydrazono) butan-2-one oxime, have been evaluated. These studies suggest potential biomedical applications due to their antioxidant and toxic properties (Puntel et al., 2008).
properties
IUPAC Name |
(NE)-N-[1-(2,5-dichlorophenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(12-13)7-5-6(10)3-4-8(7)11/h3-5,13H,2H2,1H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNLCDXZWHNEPS-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

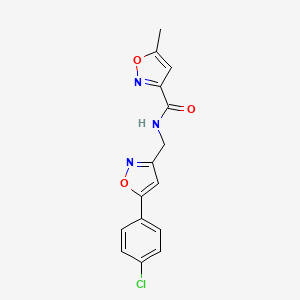
![4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2415124.png)
![4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2-phenyl-1H-pyrimidin-6-one;hydrochloride](/img/structure/B2415125.png)
![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)
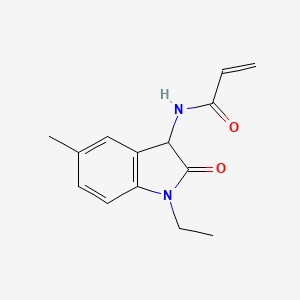
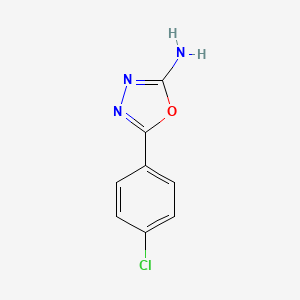
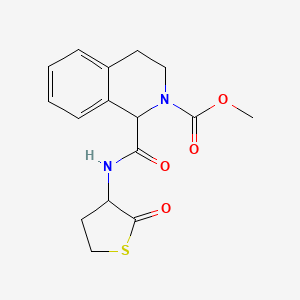
![Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2415135.png)
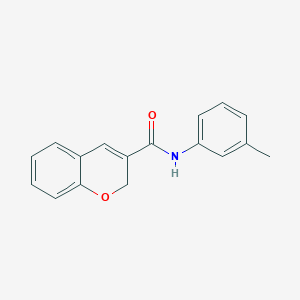


![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2415142.png)
